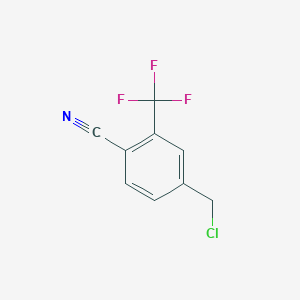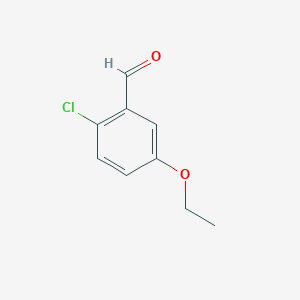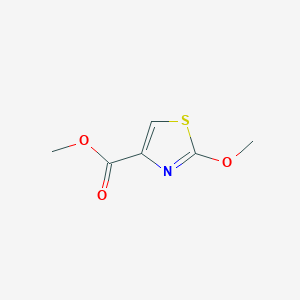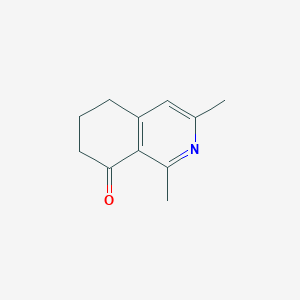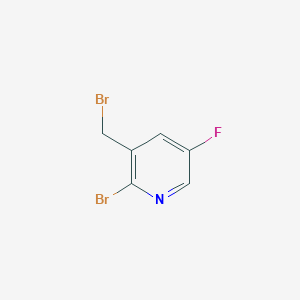
2-Bromo-3-(bromomethyl)-5-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-(bromomethyl)-5-fluoropyridine is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(bromomethyl)-5-fluoropyridine typically involves the bromination of 3-(bromomethyl)-5-fluoropyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-(bromomethyl)-5-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding 3-(methyl)-5-fluoropyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: 3-(methyl)-5-fluoropyridine.
Applications De Recherche Scientifique
2-Bromo-3-(bromomethyl)-5-fluoropyridine is widely used in scientific research due to its versatility:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: In the development of bioactive compounds and enzyme inhibitors.
Medicine: As a precursor in the synthesis of pharmaceutical agents, including potential anticancer and antiviral drugs.
Industry: In the production of agrochemicals, dyes, and materials science.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-(bromomethyl)-5-fluoropyridine depends on its application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to active sites or interacting with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity, making it a valuable tool in drug discovery.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-3-methylpyridine
- 3-Bromo-5-fluoropyridine
- 2-Fluoro-3-(bromomethyl)pyridine
Uniqueness
2-Bromo-3-(bromomethyl)-5-fluoropyridine is unique due to the simultaneous presence of bromine and fluorine atoms on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and selectivity in various reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Propriétés
Formule moléculaire |
C6H4Br2FN |
|---|---|
Poids moléculaire |
268.91 g/mol |
Nom IUPAC |
2-bromo-3-(bromomethyl)-5-fluoropyridine |
InChI |
InChI=1S/C6H4Br2FN/c7-2-4-1-5(9)3-10-6(4)8/h1,3H,2H2 |
Clé InChI |
CWRLXSNZAWJEJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1CBr)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13893325.png)
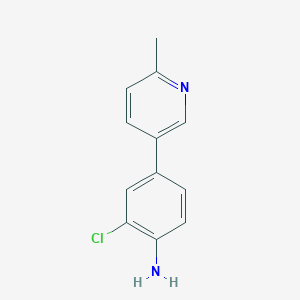
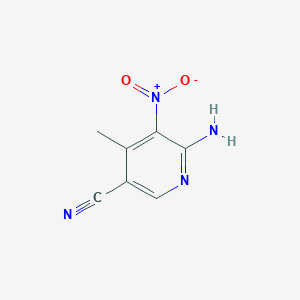
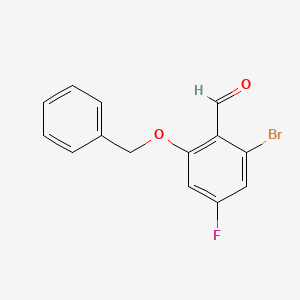
![5-(7-Chlorofuro[3,2-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B13893358.png)
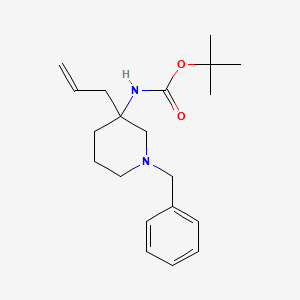
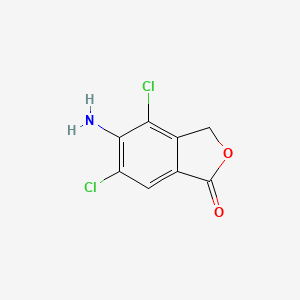
![Sodium;6-[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13893381.png)

